![molecular formula C19H21N5O3S B2754809 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 898624-80-1](/img/structure/B2754809.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide” is a chemical compound with the molecular formula C11H13N5OS . It contains a 1,2,4-triazole ring, which is known for its multidirectional biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,2,4-triazole derivatives have been synthesized by the reaction between 4- (substituted benzylidenamino)-5- (substituted phenoxymethyl)-2H-1,2,4-triazol-3 (4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the triazole ring is known to contribute to the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been extensively studied. These compounds are known to exhibit significant antibacterial activity . They can also undergo various reactions to form different heterocyclic compounds with various biological applications .Physical and Chemical Properties Analysis
The compound has a molecular weight of 263.32 . Further physical and chemical properties are not available in the retrieved resources.科学的研究の応用
Synthesis and Biological Activity
Studies have demonstrated the synthesis of various derivatives related to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide, focusing on their potential biological activities. For instance, derivatives of 1,2,4-triazole have shown significant synthetic and pharmacological potential, including antiexudative properties, which might suggest the compound's utility in developing new therapeutic agents with minimized toxicity (N. Chalenko et al., 2019). Additionally, antitumor activities have been evaluated in compounds bearing different heterocyclic rings, indicating the relevance of such structures in cancer research (L. Yurttaş et al., 2015).
Antimicrobial and Antiviral Studies
Compounds with similar core structures have been investigated for their antimicrobial and antiviral activities. For example, N-substituted sulfanilamide derivatives have undergone synthesis and characterization, revealing their potential antibacterial and antifungal properties (M. Lahtinen et al., 2014). This suggests that derivatives of the specified compound could also exhibit antimicrobial efficacy. Moreover, the synthesis and in vitro evaluation of antiviral and virucidal activity of novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against human adenovirus and ECHO-9 virus indicate the potential antiviral applications of related compounds (M. Wujec et al., 2011).
Neuropharmacological Applications
Further research into related compounds, like modafinil and its analogs, has explored their neuropharmacological applications, particularly in enhancing wakefulness and cognitive functions. These studies provide a basis for investigating the specified compound's potential effects on dopamine and norepinephrine transporters, which could contribute to the development of new nootropic agents (B. Madras et al., 2006).
作用機序
将来の方向性
Compounds containing the 1,2,4-triazole ring are of significant interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the potential applications of these compounds in treating various diseases, as well as developing new synthesis methods .
特性
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-14-8-9-16(27-2)15(11-14)21-18(25)12-28-19-23-22-17(24(19)20)10-13-6-4-3-5-7-13/h3-9,11H,10,12,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVRQAJBAGUETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
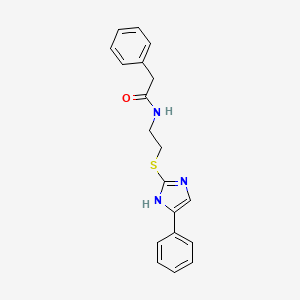
![5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2754731.png)
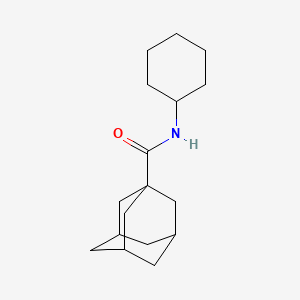
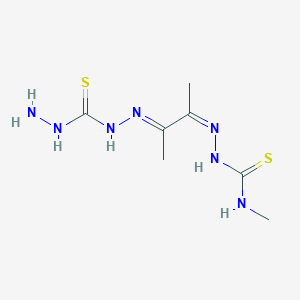
![3-methyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754736.png)
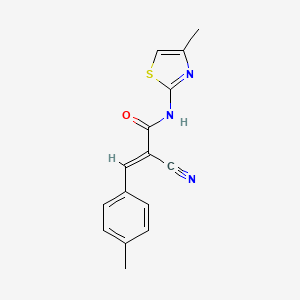
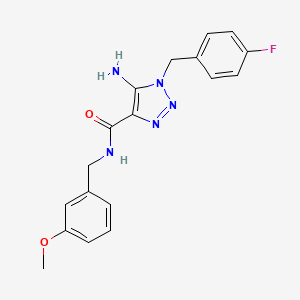
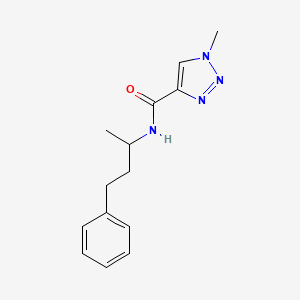
![N-(Cyclopropylmethyl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2754744.png)
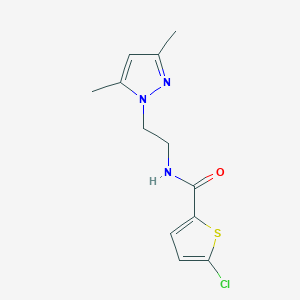
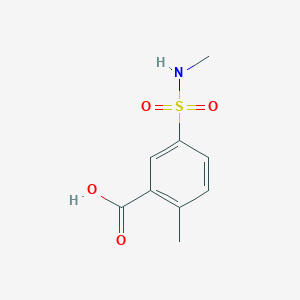
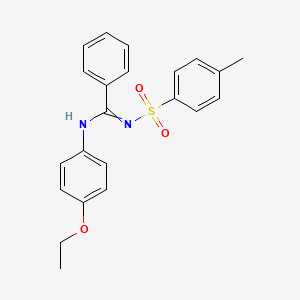
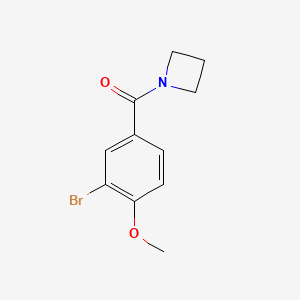
![{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2754749.png)
